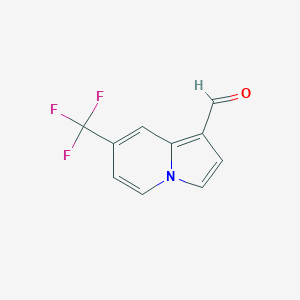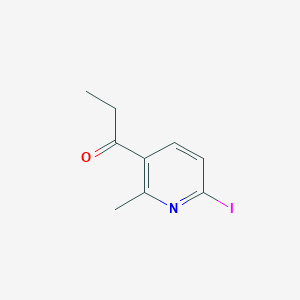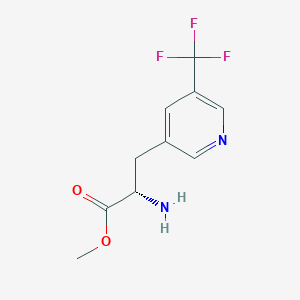
Methyl (S)-2-amino-3-(5-(trifluoromethyl)pyridin-3-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (S)-2-amino-3-(5-(trifluoromethyl)pyridin-3-yl)propanoate is a compound of interest in various scientific fields due to its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-amino-3-(5-(trifluoromethyl)pyridin-3-yl)propanoate typically involves multi-step organic reactions. One common method includes the initial formation of the pyridine ring followed by the introduction of the trifluoromethyl group. The amino and ester functionalities are then introduced through subsequent reactions. Specific conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial methods often employ continuous flow reactors and automated systems to enhance efficiency and scalability. The use of robust catalysts and environmentally friendly solvents is also emphasized to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (S)-2-amino-3-(5-(trifluoromethyl)pyridin-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can modify the functional groups, such as converting the ester to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions are carefully controlled to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Methyl (S)-2-amino-3-(5-(trifluoromethyl)pyridin-3-yl)propanoate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It finds applications in the production of agrochemicals, polymers, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of Methyl (S)-2-amino-3-(5-(trifluoromethyl)pyridin-3-yl)propanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes or receptors, influencing biological pathways. Detailed studies reveal that the compound can modulate enzyme activity or receptor signaling, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (S)-2-amino-3-(4-(trifluoromethyl)pyridin-3-yl)propanoate
- Methyl (S)-2-amino-3-(6-(trifluoromethyl)pyridin-3-yl)propanoate
- Methyl (S)-2-amino-3-(5-(difluoromethyl)pyridin-3-yl)propanoate
Uniqueness
Methyl (S)-2-amino-3-(5-(trifluoromethyl)pyridin-3-yl)propanoate is unique due to the specific positioning of the trifluoromethyl group on the pyridine ring, which significantly influences its chemical reactivity and biological activity. This distinct structure allows for unique interactions with molecular targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H11F3N2O2 |
|---|---|
Peso molecular |
248.20 g/mol |
Nombre IUPAC |
methyl (2S)-2-amino-3-[5-(trifluoromethyl)pyridin-3-yl]propanoate |
InChI |
InChI=1S/C10H11F3N2O2/c1-17-9(16)8(14)3-6-2-7(5-15-4-6)10(11,12)13/h2,4-5,8H,3,14H2,1H3/t8-/m0/s1 |
Clave InChI |
YYKZQZJJMRAHBN-QMMMGPOBSA-N |
SMILES isomérico |
COC(=O)[C@H](CC1=CC(=CN=C1)C(F)(F)F)N |
SMILES canónico |
COC(=O)C(CC1=CC(=CN=C1)C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


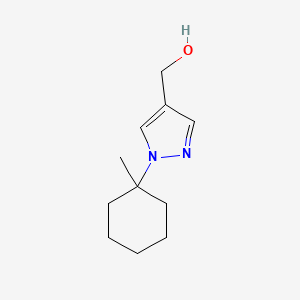
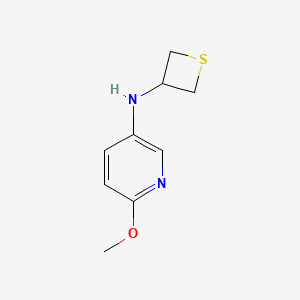
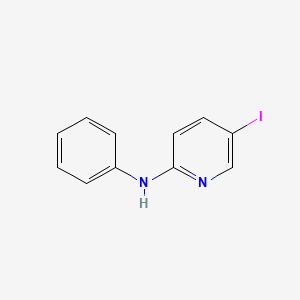
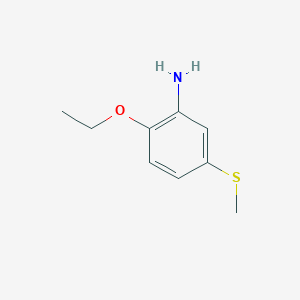

![3-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B13004101.png)
![4,5,6,7-Tetrahydrofuro[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13004104.png)

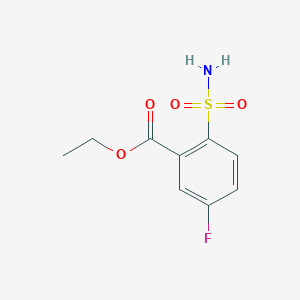
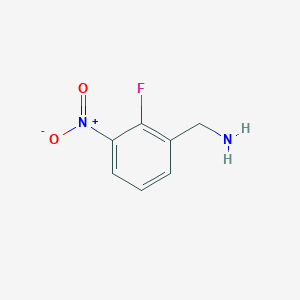
![(1R,4S)-2-Benzyl-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B13004110.png)

